Furtrethonium iodide

Muscarinic receptor pharmacology Radioligand binding assay Drug screening

Optimize your muscarinic receptor research with Furtrethonium iodide, a non-selective full agonist with an intermediate potency (pKi 4.50 at M2) ideal for dose-dependent cardiac studies and sympathetic nerve function assays. Avoid experimental variability from in-class substitutions. ≥98% purity, ready for immediate use in competition binding and ex vivo protocols.

Molecular Formula C8H14INO
Molecular Weight 267.11 g/mol
CAS No. 541-64-0
Cat. No. B1218996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurtrethonium iodide
CAS541-64-0
Synonymsfurfuryltrimethylammonium
Furmethide
furtrethonium
furtrethonium benzenesulfonate
furtrethonium besylate
furtrethonium bromide
furtrethonium chloride
furtrethonium hydroxide
furtrethonium iodide
Molecular FormulaC8H14INO
Molecular Weight267.11 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CC=CO1.[I-]
InChIInChI=1S/C8H14NO.HI/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H/q+1;/p-1
InChIKeyYKASHPSKFYVZRC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furtrethonium Iodide (CAS 541-64-0) Chemical Properties and Parasympathomimetic Pharmacology


Furtrethonium iodide (CAS 541-64-0) is a quaternary ammonium compound classified as a direct-acting parasympathomimetic agent [1]. It is a non-selective, full agonist of muscarinic acetylcholine receptors (M1-M4), with its primary action being stimulation of cholinergic receptors to mimic the effects of the neurotransmitter acetylcholine [2]. Its structural resemblance to acetylcholine underlies its primary mechanism, and it is characterized as a stable, potent agonist in the choline ester class of muscarinic agonists [3].

Why Furtrethonium Iodide Cannot Be Casually Substituted with Other Muscarinic Agonists


Furtrethonium iodide's receptor subtype binding profile and functional potency in specific tissues are distinct from other in-class compounds, meaning that substituting it with bethanechol, carbachol, or pilocarpine will not replicate experimental outcomes. While multiple muscarinic agonists exist, their intrinsic efficacies, receptor subtype preferences, and non-muscarinic activities vary significantly, as detailed below [1]. For instance, furtrethonium and pilocarpine differ in their actions on ganglionic nicotinic receptors, and the potency of furtrethonium in cardiac tissue is intermediate among a panel of agonists [2]. These quantitative differences are critical for researchers who require specific, reproducible pharmacological profiles.

Furtrethonium Iodide (541-64-0) Quantitative Differentiation Evidence for Scientific Procurement


Muscarinic Receptor Subtype Binding Affinity (Ki) Profile

Furtrethonium iodide exhibits a distinct binding affinity profile across the M1-M4 muscarinic receptor subtypes, with the highest affinity for the M2 receptor. Its pKi values are M1: 4.10, M2: 4.50, M3: 4.10, and M4: 4.30 [1]. This is in contrast to bethanechol, which is reported to have a lower affinity for the M2 receptor, with a pKi value of approximately 3.0 [2].

Muscarinic receptor pharmacology Radioligand binding assay Drug screening

Functional Potency in Isolated Cardiac Tissue

In isolated perfused rabbit hearts, furtrethonium iodide demonstrates an intermediate potency for inhibiting atrial tension development relative to a panel of muscarinic agonists. The order of potency was: N-methyl-1,2,5,6-tetrahydro-nicotinic acid prop-2-yne ester (MH-1) > oxotremorine > acetylcholine > methacholine > carbachol > furtrethonium > pilocarpine > 4-(m-chlorophenylcarbamoyloxy)-2-butynyltrimethylammonium chloride (McN-A-343) > N-benzyl-3-pyrrolidyl acetate methobromide (AHR 602) [1].

Cardiac pharmacology Atrial tension Muscarinic agonist potency ranking

Differential Non-Muscarinic Inhibitory Activity vs. Pilocarpine

Both furtrethonium and pilocarpine produce atropine-sensitive inhibition of noradrenaline release, but they also exhibit additional non-muscarinic inhibitory activity against the nicotinic agonist DMPP (1,1-dimethyl-4-phenylpiperazinium). The study notes it is 'likely that furtrethonium and pilocarpine have additional non-muscarinic inhibitory activity against DMPP' [1]. While the exact magnitude of this effect is not quantified in the abstract, the finding highlights a shared off-target property that distinguishes both from other muscarinic agonists like carbachol.

Neurotransmitter release Sympathetic nerve activity Off-target pharmacology

Acute Toxicity (LD50) in Mice for In Vivo Study Planning

The acute intraperitoneal toxicity of furtrethonium iodide in mice is reported with an LD50 of 50 mg/kg . This provides a quantitative benchmark for dosing in in vivo experiments. In comparison, the LD50 of bethanechol chloride in mice following intraperitoneal administration is reported to be 220 mg/kg [1], indicating a lower acute toxicity for the widely used clinical comparator.

Toxicology In vivo pharmacology Dose selection

Validated Research Applications for Furtrethonium Iodide Based on Differential Evidence


Cardiac Pharmacology Studies Requiring a Mid-Range Potency Muscarinic Agonist

Based on its rank order of potency (6th out of 9 agonists) for inhibiting atrial tension in the isolated perfused rabbit heart, furtrethonium iodide is an ideal candidate for ex vivo cardiac studies where an intermediate level of muscarinic stimulation is required. This allows for a measurable, dose-dependent response without the excessive potency of carbachol or the relative weakness of pilocarpine, providing a useful window for pharmacological manipulation [1].

Investigations of Sympathetic Nerve Function and Non-Muscarinic Off-Target Effects

Given its shared, but not universal, property of non-muscarinic inhibitory activity against DMPP, furtrethonium iodide is a valuable tool for research into sympathetic nerve function and ganglionic transmission. It serves as a comparator to 'clean' muscarinic agonists like carbachol, enabling the dissection of muscarinic versus non-muscarinic components of a compound's action on neurotransmitter release [1].

Radioligand Binding Assays for M2 Muscarinic Receptor Profiling

With a reported pKi of 4.50 for the M2 muscarinic receptor subtype, furtrethonium iodide can be utilized as a reference ligand in competition binding assays aimed at characterizing the M2 affinity of novel compounds. Its differential affinity for M2 over M1/M3 (pKi difference of ~0.4) provides a useful internal control when using a non-selective radioligand like [3H]NMS [1].

In Vivo Toxicity and Pharmacokinetic Studies

The established LD50 of 50 mg/kg (i.p., mouse) provides a critical reference point for in vivo studies, particularly for acute toxicity assessments or when establishing dosing regimens in rodent models. This data allows researchers to select safe and effective dose ranges, and to compare the safety profile of furtrethonium with other muscarinic agonists like bethanechol (LD50 220 mg/kg) [1] .

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